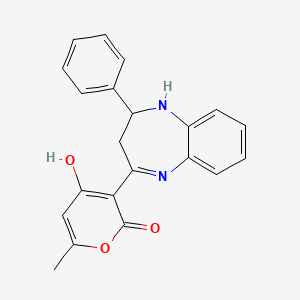

4-hydroxy-6-methyl-3-(2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-2H-pyran-2-one

Descripción

Propiedades

IUPAC Name |

4-hydroxy-6-methyl-3-(2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)pyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-13-11-19(24)20(21(25)26-13)18-12-17(14-7-3-2-4-8-14)22-15-9-5-6-10-16(15)23-18/h2-11,17,22,24H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFIRJLWWZQBAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C2=NC3=CC=CC=C3NC(C2)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-6-methyl-3-(2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-2H-pyran-2-one typically involves multicomponent reactions. One reported method involves the interaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one under specific conditions . The reaction is carried out in a solvent such as ethanol, with a catalyst like piperidine, at a temperature of around 80°C for several hours.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

4-hydroxy-6-methyl-3-(2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-2H-pyran-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The carbonyl groups in the pyranone ring can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.

Substitution: The hydrogen atoms on the benzodiazepine ring can be substituted with different functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or alkylated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticonvulsant Properties : Research has indicated that compounds similar to 4-hydroxy-6-methyl-3-(2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-2H-pyran-2-one exhibit anticonvulsant activities. Studies have utilized quantitative structure-activity relationship (QSAR) models to predict the anticonvulsant efficacy of such compounds. These models help in designing new derivatives with enhanced activity against seizures induced by chemicals like pentylenetetrazole (PTZ) and maximal electroshock (MES) .

Neuropharmacological Effects : The compound's structural similarity to benzodiazepines suggests potential anxiolytic and antidepressant effects. Several derivatives have shown promise in preclinical models for anxiety and depression, indicating a broader therapeutic application beyond anticonvulsant effects .

Synthesis and Derivative Development

The synthesis of 4-hydroxy-6-methyl-3-(2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-2H-pyran-2-one involves complex organic reactions that can be optimized for yield and purity. Recent studies have focused on the development of new derivatives that retain the pharmacological properties of the parent compound while improving efficacy or reducing side effects .

Case Studies

- Anticonvulsant Activity Evaluation : In a study evaluating novel derivatives of similar structures, compounds were tested in animal models using PTZ and MES methods. Results indicated that several derivatives exhibited significant anticonvulsant activity without neurotoxic effects, highlighting their potential as therapeutic agents for epilepsy .

- Anxiolytic and Antidepressant Activity : Another study assessed the effects of related compounds on animal behavior in anxiety and depression models. Compounds demonstrated significant reductions in immobility time during forced swim tests, suggesting potential antidepressant-like properties .

Data Tables

| Compound Name | Activity Type | Model Used | Efficacy |

|---|---|---|---|

| Compound A | Anticonvulsant | PTZ | Effective |

| Compound B | Anxiolytic | Elevated Plus Maze | Significant |

| Compound C | Antidepressant | Forced Swim Test | Significant Reduction |

Mecanismo De Acción

The mechanism of action of 4-hydroxy-6-methyl-3-(2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications on the Pyran-2-One Core

3-(2-Benzoylallyl)-4-Hydroxy-6-Methylpyran-2-One Derivatives

Compounds such as 3-(2-benzoyl-3-benzylaminopropyl)-4-hydroxy-6-methylpyran-2-one (14a) () share the pyran-2-one scaffold but replace the benzodiazepine substituent with a benzoylallyl-benzylamine chain. These derivatives exhibit lower molecular weights (e.g., 14a: ~395 g/mol) compared to Compound A (~405 g/mol) and demonstrate distinct reactivity in nucleophilic additions due to the absence of the benzodiazepine’s steric bulk .

4-Hydroxy-6-Methyl-3-(1-Oxobutyl)-2H-Pyran-2-One

This simpler analog () lacks the benzodiazepine group entirely, substituting it with a butanoyl chain. Melting points for such analogs are typically lower (e.g., ~125–178°C for related compounds) compared to Compound A, which is expected to have a higher melting point due to stronger intermolecular forces .

Modifications on the Benzodiazepine Moiety

4-Hydroxy-6-Methyl-3-[2-(3,4,5-Trimethoxyphenyl)-2,3-Dihydro-1,5-Benzothiazepin-4-yl]-2H-Pyran-2-One

This analog () replaces the phenyl group on the benzodiazepine with a 3,4,5-trimethoxyphenyl group and substitutes the diazepine nitrogen with sulfur (benzothiazepine). The trimethoxy groups enhance lipophilicity (logP increase ~1.5 units), while the sulfur atom may alter electronic properties and hydrogen-bonding capacity .

1-Allyl-4-Phenyl-2,3-Dihydro-1H-1,5-Benzodiazepin-2-One

A benzodiazepine derivative without the pyran-2-one moiety (), this compound highlights the role of the pyranone ring in Compound A. The absence of the pyranone reduces hydrogen-bonding donors (from 2 in Compound A to 0 here), impacting solubility and crystallinity .

Table 1: Key Properties of Compound A and Analogs

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Functional Groups |

|---|---|---|---|---|

| Compound A | ~405 | Not reported | Not reported | Pyran-2-one, 1,5-benzodiazepine |

| 3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (14a) | ~395 | Not reported | 50–53 | Benzoylallyl, benzylamine |

| 4-Hydroxy-6-methyl-3-(1-oxobutyl)-2H-pyran-2-one | ~224 | 125–178 | 50–53 | Butanoyl |

| 1-Allyl-4-phenyl-1,5-benzodiazepin-2-one | ~280 | Not reported | ~50 | Allyl, benzodiazepine |

Table 2: Spectroscopic Data (NMR)

Actividad Biológica

4-Hydroxy-6-methyl-3-(2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-2H-pyran-2-one, commonly referred to by its CAS number 228864-87-7, is a compound of interest due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C22H22N2O3

- Molecular Weight : 346.4 g/mol

- CAS Number : 228864-87-7

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing a range of effects:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively, thus contributing to cellular health and longevity .

- Antimicrobial Properties : Research indicates that 4-hydroxy-6-methyl-3-(2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-2H-pyran-2-one possesses antimicrobial activity against various bacterial strains. It has been particularly effective against Gram-positive bacteria, suggesting its potential as a natural antimicrobial agent .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro. It appears to inhibit the production of pro-inflammatory cytokines, which could make it beneficial in treating inflammatory diseases .

- Cytotoxicity Against Cancer Cells : Studies have reported that this compound exhibits cytotoxic effects against certain cancer cell lines. It induces apoptosis in these cells, indicating its potential as an anticancer agent .

The mechanisms through which 4-hydroxy-6-methyl-3-(2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-2H-pyran-2-one exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to inflammation and cancer progression.

- Modulation of Signaling Pathways : It is suggested that the compound interacts with various signaling pathways involved in cell survival and apoptosis.

Case Study 1: Antioxidant Activity

A study conducted by Ryzhkova et al. (2023) evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. The results indicated a strong ability to reduce oxidative stress markers in cultured cells, supporting its use in formulations aimed at enhancing cellular defense mechanisms .

Case Study 2: Antimicrobial Efficacy

In a comparative study against standard antibiotics, the compound showed comparable efficacy against Staphylococcus aureus and Escherichia coli. This suggests its potential application in developing new antimicrobial therapies .

Case Study 3: Anticancer Properties

A preliminary investigation into the cytotoxic effects on MCF7 breast cancer cells revealed that treatment with the compound led to a significant reduction in cell viability and increased apoptosis rates compared to untreated controls. This positions it as a candidate for further anticancer research .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) due to their robustness in handling small-molecule crystallography. Key steps include:

- Data collection with a high-resolution diffractometer.

- Structure solution via direct methods (SHELXS) or Patterson maps.

- Refinement with SHELXL, incorporating hydrogen atom positions and thermal displacement parameters.

- Validation using metrics like R-factors and electron density maps .

Q. What synthetic routes are effective for constructing the pyran-2-one core in this compound?

- Methodological Answer : Multicomponent reactions (MCRs) or aldol condensations are preferred. For example:

- Base-catalyzed aldol condensation of dehydroacetic acid derivatives (e.g., 4-hydroxy-6-methylpyran-2-one) with α,β-unsaturated carbonyl compounds under reflux in ethanol or DMF .

- Cyclization of diketene intermediates with benzodiazepine precursors in the presence of catalytic acid (e.g., HCl) .

Advanced Research Questions

Q. How can intermolecular hydrogen bonding patterns be systematically analyzed in this compound’s crystalline form?

- Methodological Answer : Apply graph set analysis (G. R. Desiraju’s formalism) to categorize hydrogen bond motifs (e.g., chains, rings). Steps include:

- Identifying donor-acceptor pairs (e.g., O–H···O, N–H···O) using crystallographic data.

- Classifying motifs using notation like for discrete bonds or for chains.

- Cross-referencing with Etter’s rules to predict aggregation behavior .

Q. What computational methods resolve contradictions in experimental data (e.g., unexpected bond angles or tautomerism)?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) validate experimental geometries and electronic properties. For tautomerism:

- Compare energy profiles of enol-keto tautomers.

- Simulate IR/NMR spectra to match experimental data.

- Use Natural Bond Orbital (NBO) analysis to assess stabilization energies .

Q. How does steric hindrance from the 2-phenyl-1,5-benzodiazepine moiety affect reactivity in functionalization reactions?

- Methodological Answer : Use steric maps (e.g., calculated % buried volume, %VBur) to quantify spatial constraints. Experimental strategies:

- Employ bulky directing groups to shield reactive sites.

- Monitor reaction kinetics via HPLC or in situ IR to detect steric slowdown.

- Compare yields with analogous unsubstituted pyranones .

Contradiction Analysis in Published Data

Q. How to address discrepancies in reported hydrogen bond donor/acceptor roles for the hydroxyl group?

- Resolution Strategy :

Re-analyze crystallographic data (e.g., electron density peaks, D–A distances).

Use temperature-dependent NMR to detect dynamic proton exchange.

Compare with IR spectra (O–H stretching frequencies at 2500–3300 cm⁻¹) .

- Case Study : Conflicting assignments of 4-hydroxy groups as donors (O–H···O) vs. acceptors (C=O···H–N) were resolved via variable-temperature XRD, confirming dual roles in different polymorphs .

Methodological Best Practices

- Crystallography : Always deposit raw diffraction data in repositories (e.g., CCDC) for reproducibility .

- Synthesis : Use high-purity solvents to minimize side reactions; validate intermediates via LC-MS .

- Computational Workflows : Benchmark DFT functionals against experimental data before large-scale simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.